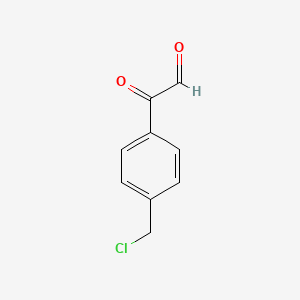
2-(4-(Chloromethyl)phenyl)-2-oxoacetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Chloromethyl)phenyl)-2-oxoacetaldehyde is an organic compound that features a chloromethyl group attached to a phenyl ring, which is further connected to an oxoacetaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Chloromethyl)phenyl)-2-oxoacetaldehyde typically involves the chloromethylation of aromatic compounds. One common method involves the reaction of aromatic hydrocarbons with chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst. The reaction is carried out in dichloromethane at temperatures between 5-10°C .
Industrial Production Methods
For industrial production, the chloromethylation process can be scaled up using similar reagents and conditions. The use of environmentally friendly catalysts and mild reaction conditions is preferred to minimize hazardous waste and improve the overall efficiency of the process .
化学反応の分析
Types of Reactions
2-(4-(Chloromethyl)phenyl)-2-oxoacetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohols.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions to form substituted products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
科学的研究の応用
2-(4-(Chloromethyl)phenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products
作用機序
The mechanism of action of 2-(4-(Chloromethyl)phenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially affecting their function and activity .
類似化合物との比較
Similar Compounds
Benzaldehyde: Similar in structure but lacks the chloromethyl group.
4-Chlorobenzaldehyde: Contains a chlorine atom on the benzene ring but lacks the oxoacetaldehyde moiety.
2-(4-Methylphenyl)-2-oxoacetaldehyde: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
2-(4-(Chloromethyl)phenyl)-2-oxoacetaldehyde is unique due to the presence of both the chloromethyl and oxoacetaldehyde functional groups. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C9H7ClO2 |
|---|---|
分子量 |
182.60 g/mol |
IUPAC名 |
2-[4-(chloromethyl)phenyl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C9H7ClO2/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,6H,5H2 |
InChIキー |
NTZYODUWEGLFMP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCl)C(=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


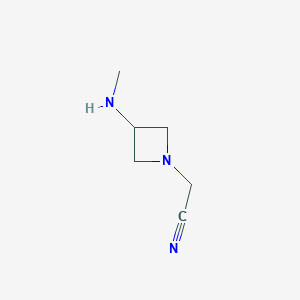
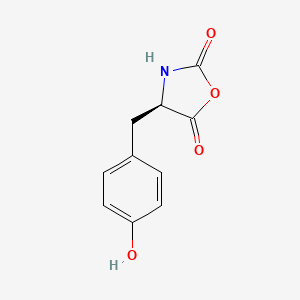
![N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide](/img/structure/B12849510.png)

![Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849533.png)
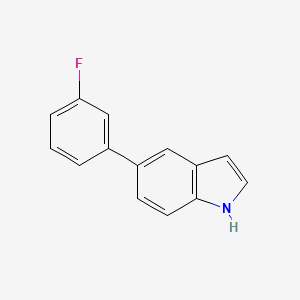

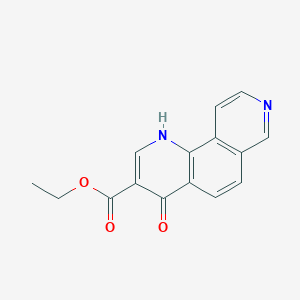

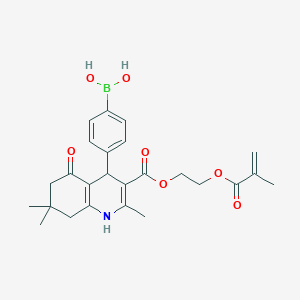
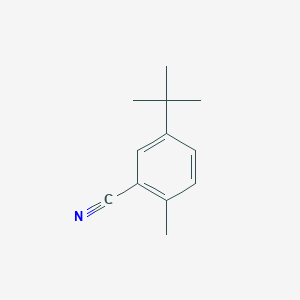
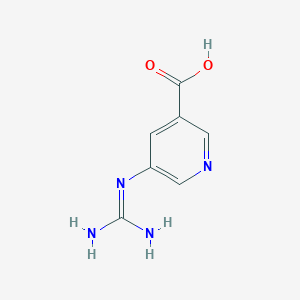
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4-((3-Aminopropanoyl)oxy)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b-diyl diacetate](/img/structure/B12849574.png)

